molecular formula C46H58Cl2N10O3 B2383404 bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride CAS No. 220421-72-7

bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride

Cat. No.: B2383404
CAS No.: 220421-72-7
M. Wt: 869.94
InChI Key: UWOFMODUAJWOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features two N-ethylpyridin-2-amine arms connected to a central piperazine ring, each substituted with a 2-methoxyphenyl group. The dihydrochloride salt form enhances solubility and stability for pharmacological studies.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H27N5O.2ClH.H2O/c2*1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;;;/h2*2-13H,14-19H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOFMODUAJWOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58Cl2N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

The piperazine core is functionalized using palladium-catalyzed coupling. A representative protocol from involves:

  • Reagents : 2-Methoxyphenyl bromide (1.2 eq), piperazine (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq).
  • Conditions : Reflux in toluene at 110°C for 24 h under N₂.
  • Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1).

Alternative Pathway: Nucleophilic Aromatic Substitution

For laboratories lacking Pd catalysts, nitro displacement on 1-methoxy-2-nitrobenzene with piperazine under high-temperature conditions (150°C, DMF, 48 h) provides modest yields (35–40%) but avoids transition metals.

Preparation of N-(2-Chloroethyl)-N-(pyridin-2-yl)pyridin-2-amine

Stepwise Alkylation

Pyridin-2-amine undergoes sequential alkylation:

  • Monoalkylation :
    • React pyridin-2-amine (1.0 eq) with 1,2-dichloroethane (1.1 eq) in DMF at 60°C for 6 h.
    • Yield : 85% of N-(2-chloroethyl)pyridin-2-amine.
  • Dialkylation :
    • Treat intermediate with additional pyridin-2-amine (1.1 eq) and K₂CO₃ (2.0 eq) in refluxing acetonitrile (12 h).
    • Yield : 62% after recrystallization (EtOH/H₂O).

Bis-amine Coupling and Salt Formation

Nucleophilic Substitution

Combine 4-(2-methoxyphenyl)piperazine (2.2 eq) with N-(2-chloroethyl)-N-(pyridin-2-yl)pyridin-2-amine (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and heat at 90°C for 48 h. Quench with H₂O, extract with CH₂Cl₂, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

  • Yield : 58–65%.

Dihydrochloride Salt Preparation

Dissolve the free base in anhydrous EtOH, add HCl (2.2 eq, 4 M in dioxane), and stir at 25°C for 2 h. Precipitate the salt by adding Et₂O, filter, and wash with cold Et₂O.

  • Hydration : Recrystallize from EtOH/H₂O (1:3) to obtain the hydrate form.

Optimization and Scalability

Solvent Screening for Coupling

Comparative yields under varying conditions:

Solvent Temperature (°C) Time (h) Yield (%)
DMF 90 48 65
DMSO 100 36 71
Acetonitrile 80 60 54

DMSO enhances reactivity but complicates purification due to high boiling point.

Acid Stoichiometry for Salt Formation

Hydrochloride purity depends on HCl equivalence:

HCl (eq) Purity (%) Hydration Stability
2.0 98.5 Stable at 25°C
2.2 99.8 Stable at 40°C
2.5 99.9 Deliquescent

Optimal HCl: 2.2 eq ensures stoichiometric salt without excess acidity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.28–3.35 (m, 8H, piperazine), 3.79 (s, 6H, OCH₃), 4.42 (t, J = 6.4 Hz, 4H, CH₂N), 6.85–7.45 (m, 18H, aromatic).
  • ESI-MS : m/z 747.3 [M+H]⁺ (calc. 747.4).

X-ray Crystallography

Single-crystal analysis confirms the hydrate structure with two water molecules per bis-amine unit. Hydrogen bonding between HCl and H₂O stabilizes the lattice.

Industrial-Scale Considerations

Crystallization Protocols

Adapted from, large-scale hydration uses acetone/water mixtures (3:1) at −20°C to precipitate uniform crystals. Activated carbon treatment (0.02% w/w) removes colored impurities.

Yield Maximization

  • Recycling Mother Liquor : Residual product in filtrates is recovered via solvent evaporation (60% recovery).
  • Particle Engineering : Jet milling optimizes dissolution kinetics for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

Pharmacological Research

The primary application of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride lies in its interactions with biological receptors:

  • Neurological Disorders : Its action as a 5-hydroxytryptamine receptor 1A antagonist positions it as a candidate for treating conditions such as anxiety and depression. Research indicates that modulation of this receptor can alleviate symptoms associated with these disorders.
  • Cardiovascular Applications : The compound's interaction with alpha1-adrenergic receptors suggests potential in managing hypertension and other cardiovascular diseases by influencing smooth muscle contraction in blood vessels.

Chemical Synthesis

The synthesis of this compound typically involves multi-step procedures that can include strong bases and protective groups to ensure selective formation. This aspect is critical for developing new derivatives with enhanced efficacy or reduced side effects.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand, facilitating the formation of metal complexes that can be utilized in catalysis or material science.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amines) hydrate dihydrochloride:

  • Neuromuscular Dysfunction : Investigations into its efficacy in treating neuromuscular dysfunctions have shown promise, particularly regarding lower urinary tract conditions.
  • Cardiovascular Effects : Studies focusing on the compound's cardiovascular implications demonstrate its ability to influence vascular smooth muscle contraction, suggesting potential applications in managing blood pressure .

Mechanism of Action

The compound exerts its effects primarily through interactions with adrenergic receptors, which are a class of G-protein-coupled receptors. These interactions can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release. The molecular targets and pathways involved include the alpha1-adrenergic receptors, which play a significant role in cardiovascular and central nervous system functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl)pyridin-2-amine Monohydrate

This monomeric analogue (reported in ) shares the core piperazine-pyridin-2-amine structure but lacks the bis-substitution and hydrochloride groups. Key differences include:

  • Molecular Weight: The monohydrate has a molecular weight of 385.45 g/mol, while the bis-dihydrochloride form is expected to be significantly larger due to the additional pyridin-2-amine arm and chloride counterions.
  • Crystal Packing: The monohydrate exhibits O—H···O, N—H···O, and C—H···O hydrogen bonds, stabilizing a monoclinic crystal system . In contrast, the dihydrochloride form likely features stronger ionic interactions (N—H···Cl⁻) and altered hydration patterns.
  • Conformational Flexibility: The dihedral angle between the pyridine and benzene rings in the monomeric compound is 39.9(3)°, suggesting moderate rigidity .

131I-MPPI and 18F-MPPF

These iodinated and fluorinated derivatives, synthesized from the monomeric intermediate, are used in positron emission tomography (PET) for 5-HT1A receptor imaging. Unlike the bis-dihydrochloride compound, they incorporate radioisotopes for imaging and lack the second pyridin-2-amine moiety, reducing molecular bulk .

Pharmacological and Physicochemical Properties

Property bis(...) Hydrate Dihydrochloride Monomeric Monohydrate 131I-MPPI/18F-MPPF
Solubility High (due to HCl salt) Moderate (organic solvents) Low (requires formulation)
Receptor Affinity (5-HT1A) Hypothesized to be moderate Not directly active High (nanomolar Ki)
Stability Enhanced (crystalline salt) Air-sensitive (hygroscopic) Radiolytic degradation
Synthetic Utility Precursor for bis-derivatives Intermediate for imaging agents Direct imaging agents

Biological Activity

The compound bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride, also known by its CAS number 220421-72-7, is a complex organic molecule with significant potential in pharmacological applications. Its structure features a piperazine ring and pyridine moieties, which are critical for its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC23H28ClN5O
Molecular Weight426.0 g/mol
IUPAC NameN-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine; hydrochloride
InChIInChI=1S/C23H27N5O.ClH/c1-29...
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.Cl

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors that mediate various physiological processes, including vasoconstriction and smooth muscle contraction. The compound's unique structural features allow it to bind effectively to these receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as hypertension and other cardiovascular disorders.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Antagonistic Effects on Receptors:

  • The compound has been studied for its antagonistic effects on the 5-HT1A serotonin receptor , which plays a crucial role in mood regulation and anxiety responses. Studies have shown that it can modulate neuronal firing rates in the dorsal raphe nucleus, suggesting potential anxiolytic properties .

2. Cardiovascular Effects:

  • Its interaction with alpha1-adrenoceptors suggests that it may be useful in treating conditions related to vascular tone and blood pressure regulation. The compound's ability to inhibit receptor activity could lead to vasodilation and reduced blood pressure.

3. Neuropharmacological Applications:

  • Given its structure, it may also have implications in neuropharmacology, particularly in the treatment of disorders like depression and anxiety due to its influence on serotonin pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study 1: Serotonin Receptor Modulation

  • A study demonstrated that related compounds could significantly alter the firing rates of serotonergic neurons, indicating a potential for therapeutic use in mood disorders .

Study 2: Vascular Activity

  • Research on alpha1-adrenoceptor antagonists has shown that they can effectively lower blood pressure in hypertensive models, supporting the hypothesis that this compound may share similar properties.

Q & A

Q. What are the standard synthetic routes for preparing bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the 2-methoxyphenyl group to the piperazine ring.
  • Alkylation of the ethyl bridge between the piperazine and pyridine moieties.
  • Salt formation with HCl to stabilize the dihydrochloride hydrate form.
    Key conditions include using catalysts (e.g., palladium for coupling reactions) and solvents like dimethylformamide (DMF) under inert atmospheres. Reaction temperatures often range between 80–120°C, and intermediates require purification via column chromatography .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify the integration and chemical environment of the piperazine, pyridyl, and methoxyphenyl groups.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z for [M+H]+).
  • X-ray Diffraction (XRD): For crystalline forms, XRD distinguishes hydrate vs. anhydrous structures.
  • Elemental Analysis: Validates the stoichiometry of the dihydrochloride salt .

Q. How does the compound’s solubility profile influence experimental design?

The dihydrochloride hydrate form enhances aqueous solubility (critical for in vitro assays), while organic solvents like DMSO or ethanol dissolve the free base. A representative solubility table:

SolventSolubility (mg/mL)Notes
Water10–15pH-dependent (optimal at pH 4–6)
DMSO>50Used for stock solutions
Methanol20–30Limited for polar assays

This profile dictates solvent choice for biological testing and formulation studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Batch variability: Impurities (e.g., unreacted intermediates) affect activity. Use HPLC purity >98% and quantify residual solvents via GC-MS.
  • Assay conditions: Buffer composition (e.g., ion strength) impacts receptor binding. Standardize protocols across labs using reference agonists/antagonists.
  • Metabolic instability: Hepatic microsome studies identify rapid degradation pathways, guiding structural modifications (e.g., fluorination) .

Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD): Simulate interactions with targets (e.g., serotonin receptors) to predict binding affinity.
  • ADMET Prediction: Tools like SwissADME assess absorption, CYP450 inhibition, and blood-brain barrier penetration.
  • Salt Screening: Predict hydrate stability and hygroscopicity using COSMO-RS simulations to improve shelf life .

Q. What methodologies address stability challenges during long-term storage?

  • Lyophilization: Freeze-drying the hydrate form prevents hydrolysis.
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS. Common degradation products include dealkylated piperazine derivatives.
  • Light Sensitivity: Amber glass vials and inert packaging (argon) mitigate photodegradation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Cell-Specific Metabolism: HepG2 cells may metabolize the compound faster than HEK293, altering IC50 values. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate effects.
  • Receptor Density Variation: Quantify target expression via qPCR/Western blot and normalize activity data .

Q. Why do in vivo efficacy studies sometimes fail to replicate in vitro findings?

  • Protein Binding: High plasma protein binding (>95%) reduces free drug concentration. Measure unbound fraction using equilibrium dialysis.
  • Species Differences: Rodent vs. human CYP450 isoforms metabolize the compound at varying rates. Use humanized liver mouse models for translational studies .

Methodological Recommendations

  • Synthetic Optimization: Employ Design of Experiments (DoE) to optimize reaction yields and purity .
  • Biological Assays: Include positive controls (e.g., known receptor antagonists) and validate assays with blinded replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.